

Analytical methods for 7-Chloropyrido[4,3-d]pyrimidine characterization

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Compound of Interest

Compound Name: 7-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B13669955

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Abstract & Scope

The pyrido[4,3-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., EGFR, CDK) and antiviral agents. The **7-chloropyrido[4,3-d]pyrimidine** derivative represents a specific regioisomer where the chlorine atom is positioned on the pyridine ring (C7), serving as a vital electrophilic handle for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

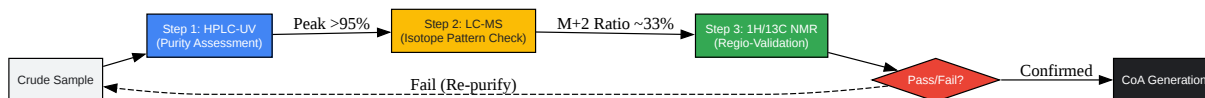
This Application Note provides a definitive guide for the analytical characterization of this molecule. Unlike the more common 4-chloro isomer (reactive at the pyrimidine ring), the 7-chloro isomer presents unique challenges in distinguishing regiochemistry and assessing purity. This guide outlines a self-validating workflow combining HPLC, LC-MS, and NMR spectroscopy.

Analytical Workflow Strategy

The characterization process follows a "Triangulation of Evidence" approach:

- Separation (HPLC): Establish quantitative purity and isolate impurities.

- Confirmation (LC-MS): Verify molecular identity via Chlorine isotopic signature.
- Elucidation (NMR): Prove regiochemistry (7-Cl vs. 4-Cl or 2-Cl) via proton connectivity.



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Figure 1: The sequential analytical workflow ensures that only pure, chemically verified material proceeds to biological testing.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of **7-chloropyrido[4,3-d]pyrimidine** and detect common dechlorination or hydrolysis byproducts (e.g., pyrido[4,3-d]pyrimidin-7-ol).

Scientific Rationale: The fused bicyclic system is moderately polar. A C18 column provides sufficient retention.^[1] Acidic mobile phases are critical to protonate the ring nitrogens, preventing peak tailing caused by interaction with residual silanols on the column stationary phase.

Method Parameters:

Parameter	Condition
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A	Water + 0.1% Formic Acid (v/v)
Mobile Phase B	Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 254 nm (Primary), 220 nm (Secondary)
Injection Vol	5 µL

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration
8.0	95%	Linear Gradient
10.0	95%	Wash
10.1	5%	Re-equilibration
14.0	5%	Stop

Self-Validation Step:

- System Suitability: The tailing factor () for the main peak must be . If , increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of Formic Acid).

Protocol 2: Mass Spectrometry (LC-MS)

Objective: To confirm the presence of the chlorine atom and calculate the molecular formula.

Scientific Rationale: Chlorine exists naturally as two isotopes: ^{35}Cl (75.78%) and ^{37}Cl (24.22%). This results in a distinct "M" and "M+2" peak pattern with a 3:1 intensity ratio.^{[2][3]} This signature is the fastest way to rule out dechlorination impurities (which would lack the M+2 peak).

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Expected Data:

- Molecular Formula:

^{[4][5]}

- Exact Mass (

Cl): 165.01

- Ionization Mode: ESI Positive (

)

Interpretation Logic:

- Locate the base peak at m/z 166.0 (

).

- Look for the isotope peak at m/z 168.0 (

).

- Calculation:

(33%).

- Failure Mode: If the ratio is < 10%, the sample has likely undergone hydrolysis (Cl OH) or reduction (Cl H).

Protocol 3: NMR Structural Elucidation

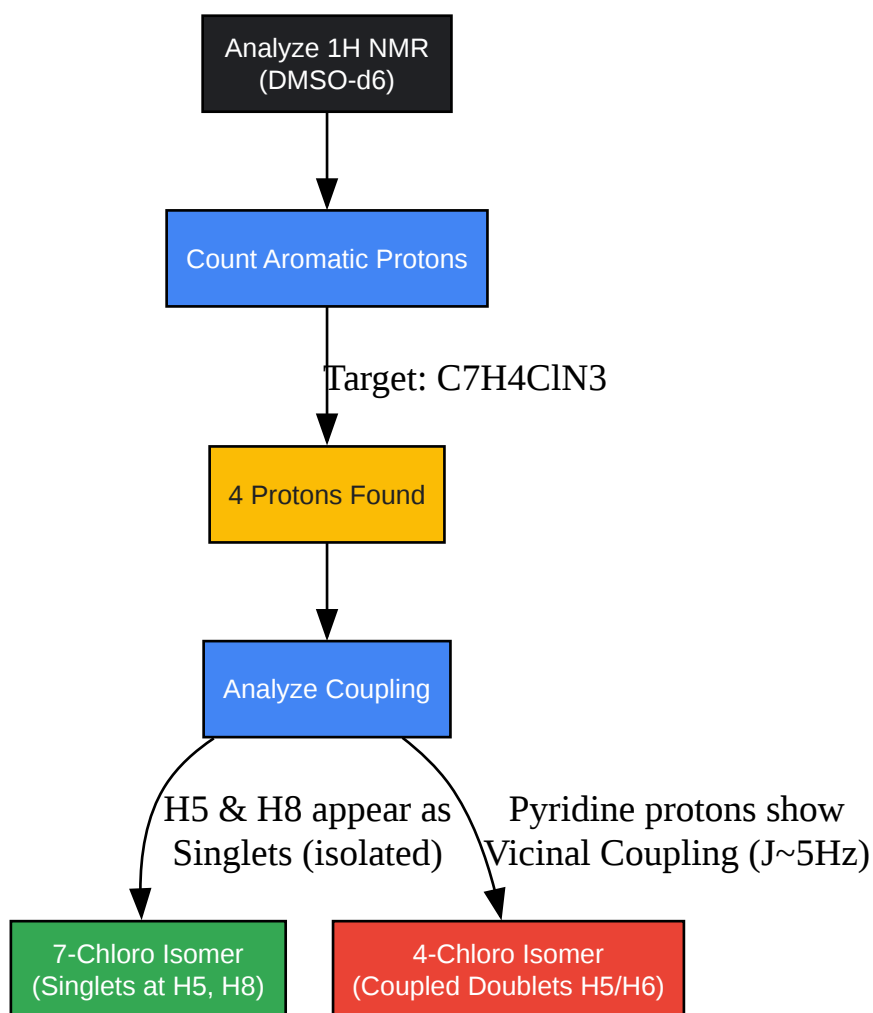
Objective: To distinguish the 7-chloro isomer from the 4-chloro or 2-chloro isomers.

Scientific Rationale: The position of the chlorine atom changes the symmetry and chemical environment of the remaining protons. In **7-chloropyrido[4,3-d]pyrimidine**, the pyrimidine ring protons (H2, H4) remain intact, while the pyridine ring loses one proton (H7) and retains H5 and H8.

Sample Preparation:

- Solvent: DMSO-
(Preferred due to solubility of fused heterocycles).
- Concentration: 5-10 mg in 0.6 mL.

Regiochemistry Logic Tree:



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Figure 2: Decision tree for distinguishing the 7-chloro isomer from the common 4-chloro intermediate.

Predicted Shift Assignment (7-Chloro Isomer):

Position	Proton Type	Approx. Shift (, ppm)	Multiplicity	Causality
H2	Pyrimidine	9.40 - 9.60	Singlet (s)	Flanked by two nitrogens (N1, N3); most deshielded.
H4	Pyrimidine	9.20 - 9.40	Singlet (s)	Adjacent to N3 and bridgehead; highly deshielded.
H5	Pyridine	8.90 - 9.10	Singlet (s)	Alpha to N6; no vicinal neighbor (H4a is a quaternary C).
H8	Pyridine	7.80 - 8.20	Singlet (s)	Adjacent to Cl and bridgehead; shielded relative to H5.

Note: In the 4-chloro isomer (where Cl is on the pyrimidine ring), the pyridine ring is unsubstituted. You would observe H5 and H6 coupling (

), which is absent in the 7-chloro isomer.

Handling & Stability

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridine ring is generally stable, but the pyrimidine ring is susceptible to nucleophilic attack by moisture over time.
- Solubility: Poor in water/hexanes. Soluble in DMSO, DMF, and warm Methanol.

References

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